molecular formula C9H10F2O3 B14049525 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene

Cat. No.: B14049525
M. Wt: 204.17 g/mol
InChI Key: XDYGFVHNDIEQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3. This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.

    Methoxylation: The methoxy groups are introduced using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Fluoromethoxylation: The fluoromethoxy group is introduced using a fluoromethylating agent like fluoromethyl iodide (CH2FI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaOH, KOH, NH3, RSH

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the fluorine and fluoromethoxy groups.

    2-Fluoro-4-methoxybenzene: Contains only one methoxy group and one fluorine atom.

    1,3-Dimethoxy-4-fluorobenzene: Contains two methoxy groups and one fluorine atom but lacks the fluoromethoxy group.

Uniqueness

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and binding affinity, making it valuable in various applications.

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

3-fluoro-1-(fluoromethoxy)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-6-3-4-7(14-5-10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI Key

XDYGFVHNDIEQGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCF)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.